![molecular formula C21H26N4O2 B5665029 1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5665029.png)
1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
This compound is part of a class of chemicals that includes derivatives of tropane, imidazoline, chromene, and piperidine. These compounds have been studied for their potential biochemical and pharmacological applications, such as their role as 5-HT3 receptor antagonists (Whelan et al., 1995).
Synthesis Analysis
The synthesis of related compounds often involves complex reactions including ring opening, ring closure, and carbon monoxide insertion. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones involves palladium-catalyzed CO insertion and C-H bond activation (Ju Zhang et al., 2016).
Molecular Structure Analysis
NMR spectroscopy and X-ray diffraction are commonly used for structural and conformational analysis of these compounds. For example, the structure of certain tropane-3-spiro-4'(5')-imidazolines has been determined using these methods, revealing specific conformational characteristics (Whelan et al., 1995).
Chemical Reactions and Properties
These compounds can demonstrate various chemical behaviors, such as nucleophilic attack and hyper conjugative interactions. Natural bond orbital analysis (NBO) and other computational methods are used to understand these interactions (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of these compounds can be explored through experimental and theoretical methods, including spectroscopy and computational chemistry. For instance, the analysis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine reveals insights into its physical properties (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are assessed through various chemical calculations and experimental data. These analyses provide insights into the stability and reactivity of specific functional groups within the compound (Halim & Ibrahim, 2022).
properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24-9-6-17-19(23-14-22-17)21(24)7-10-25(11-8-21)20(26)16-12-15-4-2-3-5-18(15)27-13-16/h2-5,14,16H,6-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFQPQKWYIRZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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